Halopyrimidine

Halopyrimidines are a class of heterocyclic compounds containing one or more halogen atoms attached to the pyrimidine ring, which consists of two fused six-membered rings. These compounds find extensive use in various fields due to their unique chemical properties and pharmacological activities.

Structurally, halopyrimidines typically include a 2H-1,4-benzopyrimidine core with one or more substituent halogen atoms (fluorine, chlorine, bromine, or iodine) attached at strategic positions. The substitution patterns can significantly influence the biological and chemical behavior of these molecules.

These compounds are of particular interest in drug discovery as they often exhibit a wide range of biological activities, including inhibitory effects on enzymes such as topoisomerase I and II, DNA-binding properties, and modulation of ion channels. Additionally, halopyrimidines have been explored for their potential use in treating various diseases, including cancer, due to their ability to interact with nucleic acids and induce apoptosis.

The diverse chemistry and biological versatility of halopyrimidines make them valuable tools in both academic research and pharmaceutical development.

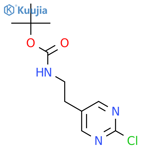

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

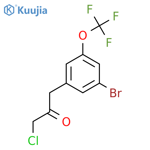

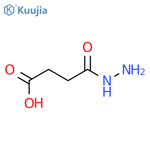

|

5-bromo-2-cyclopropylpyrimidine-4-carboximidamide | 2111625-15-9 | C8H9BrN4 |

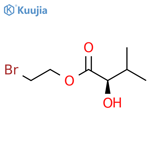

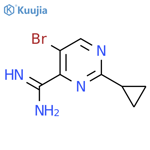

|

5-bromo-2-(1-ethynylcyclopropyl)pyrimidine | 2229271-68-3 | C9H7BrN2 |

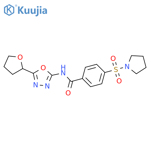

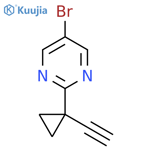

|

(5-bromopyrimidin-2-yl)methyl(ethyl)amine | 1344346-75-3 | C7H10BrN3 |

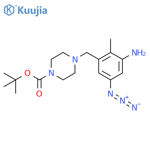

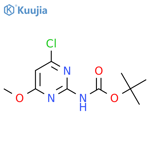

|

tert-butyl N-(4-chloro-6-methoxypyrimidin-2-yl)carbamate | 1874500-22-7 | C10H14ClN3O3 |

|

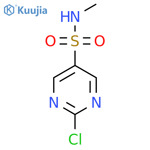

2-chloro-N-methylpyrimidine-5-sulfonamide | 887591-97-1 | C5H6ClN3O2S |

|

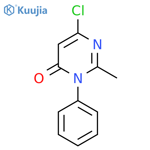

6-Chloro-2-methyl-3-phenylpyrimidin-4-one | 133062-53-0 | C11H9ClN2O |

|

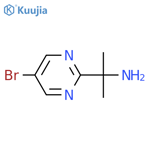

2-(5-bromopyrimidin-2-yl)propan-2-amine | 1342872-79-0 | C7H10BrN3 |

|

5-bromo-2-(oxiran-2-yl)pyrimidine | 1459772-51-0 | C6H5BrN2O |

|

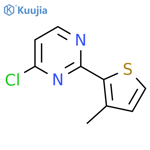

4-Chloro-2-(3-methylthiophen-2-yl)pyrimidine | 1155599-88-4 | C9H7ClN2S |

|

tert-butyl N-[2-(2-chloropyrimidin-5-yl)ethyl]carbamate | 1638765-31-7 | C11H16ClN3O2 |

Verwandte Literatur

-

Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819

-

M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423

-

Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744

Empfohlene Lieferanten

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte